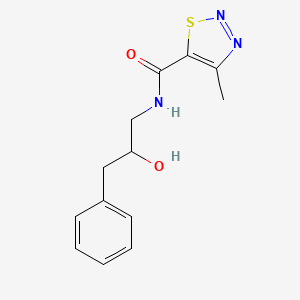

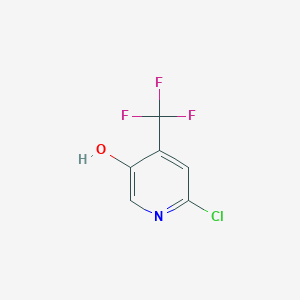

6-chloro-N~4~-(3-methoxybenzyl)-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N~4~-(3-methoxybenzyl)-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine is a useful research compound. Its molecular formula is C14H17ClN4OS and its molecular weight is 324.83. The purity is usually 95%.

BenchChem offers high-quality 6-chloro-N~4~-(3-methoxybenzyl)-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N~4~-(3-methoxybenzyl)-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Antiviral and Antimicrobial Activities

Pyrimidine derivatives have been extensively explored for their antiviral and antimicrobial properties. The structure-activity relationship (SAR) studies of pyrimidine compounds reveal their potential against a broad spectrum of bacterial and viral infections, suggesting their importance in developing new therapeutic agents (Chiriapkin, 2022).

Anti-Cancer Properties

Research developments in pyrimidine syntheses have shown that certain pyrimidine derivatives exhibit potent anti-inflammatory effects, which are crucial in cancer treatment. Their ability to inhibit the expression and activity of vital inflammatory mediators makes them valuable in researching new anticancer therapies (Rashid et al., 2021).

Enzyme Inhibitor Applications

Pyrimidine derivatives have been identified as effective enzyme inhibitors, offering therapeutic potential in treating diseases related to enzyme dysfunction. This includes applications in neurodegenerative diseases, where enzyme modulation can play a critical role in managing disease progression (Natarajan et al., 2022).

Environmental and Ecological Research

Pollutant Degradation

Pyrimidines have been studied for their role in environmental science, particularly in the degradation of pollutants. Their redox properties make them suitable candidates for investigating the remediation of hazardous substances in water and soil, showcasing their application in environmental cleanup efforts (Husain & Husain, 2007).

Toxicity Studies

The toxicity profiles of various pyrimidine derivatives, including their impact on ecological receptors such as fish and mammals, have been a subject of study. This research is vital for understanding the environmental safety and potential risks associated with pyrimidine compounds, informing regulations and safety guidelines (Boening, 1998).

properties

IUPAC Name |

6-chloro-4-N-[(3-methoxyphenyl)methyl]-2-N-methyl-5-methylsulfanylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN4OS/c1-16-14-18-12(15)11(21-3)13(19-14)17-8-9-5-4-6-10(7-9)20-2/h4-7H,8H2,1-3H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRLAXKODINQOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=C(C(=N1)Cl)SC)NCC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201325283 |

Source

|

| Record name | 6-chloro-4-N-[(3-methoxyphenyl)methyl]-2-N-methyl-5-methylsulfanylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666638 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-chloro-N~4~-(3-methoxybenzyl)-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine | |

CAS RN |

400074-33-1 |

Source

|

| Record name | 6-chloro-4-N-[(3-methoxyphenyl)methyl]-2-N-methyl-5-methylsulfanylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2944635.png)

![N-[(5-Chlorothiophen-2-yl)methyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide](/img/structure/B2944636.png)

![6-(Benzylsulfonylamino)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2944637.png)

![4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B2944639.png)

![2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride](/img/structure/B2944641.png)

![Ethyl 4-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2944646.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2944647.png)

![N-(3,4-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2944652.png)

![Cyclohex-3-en-1-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2944653.png)